molecular formula C20H24ClN3O2 B13550844 Nonyl (3-chloroquinoxalin-2-yl)(cyano)acetate

Nonyl (3-chloroquinoxalin-2-yl)(cyano)acetate

Katalognummer: B13550844
Molekulargewicht: 373.9 g/mol
InChI-Schlüssel: AZPYPFOPLUFRSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nonyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities and industrial applications . This particular compound features a nonyl group, a 3-chloroquinoxalin-2-yl moiety, and a cyanoacetate group, making it a unique and versatile molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of nonyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate typically involves the reaction of 3-chloroquinoxalin-2-yl derivatives with cyanoacetic acid esters under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Nonyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Nonyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of nonyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate involves its interaction with specific molecular targets. The quinoxaline moiety is known to inhibit various enzymes and receptors, leading to its biological effects. For example, it can inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division . The cyano group can also interact with cellular proteins, affecting their function and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Nonyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate is unique due to the combination of its nonyl, 3-chloroquinoxalin-2-yl, and cyanoacetate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C20H24ClN3O2

Molekulargewicht

373.9 g/mol

IUPAC-Name

nonyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate

InChI

InChI=1S/C20H24ClN3O2/c1-2-3-4-5-6-7-10-13-26-20(25)15(14-22)18-19(21)24-17-12-9-8-11-16(17)23-18/h8-9,11-12,15H,2-7,10,13H2,1H3

InChI-Schlüssel

AZPYPFOPLUFRSB-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.